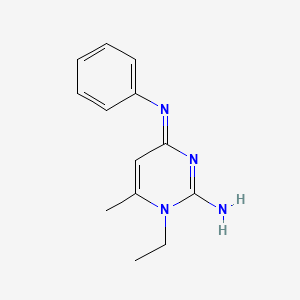
Copper(II)chloridehydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a green crystalline solid that is often encountered in mineral deposits, metal corrosion products, industrial products, and some living systems . This compound is known for its unique properties and applications in various fields, including agriculture, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(II) chloride hydroxide can be synthesized through several methods. One common method involves the hydrolysis of copper(II) chloride in the presence of a base such as sodium hydroxide. The reaction can be represented as follows: [ \text{CuCl}_2 + 2\text{NaOH} \rightarrow \text{CuCl(OH)} + \text{NaCl} ]
Another method involves the reaction of copper(II) chloride with copper(II) oxide in the presence of water: [ \text{CuCl}_2 + \text{CuO} + \text{H}_2\text{O} \rightarrow 2\text{CuCl(OH)} ]
Industrial Production Methods: Industrial production of copper(II) chloride hydroxide typically involves the hydrolysis of copper(II) chloride solutions at controlled pH levels. The process may use various bases such as sodium carbonate, ammonia, or calcium hydroxide . The reaction conditions are carefully monitored to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Copper(II) chloride hydroxide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) oxide and chlorine gas.
Reduction: It can be reduced to copper(I) chloride in the presence of reducing agents.
Substitution: It can undergo substitution reactions with other halides or hydroxides.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen or other oxidizing agents.
Reduction: Using reducing agents such as hydrogen gas or metal hydrides.
Substitution: Reacting with other halides or hydroxides under controlled conditions.
Major Products Formed:
Oxidation: Copper(II) oxide and chlorine gas.
Reduction: Copper(I) chloride.
Substitution: Various copper halides or hydroxides depending on the reagents used.
Scientific Research Applications
Copper(II) chloride hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and processes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new therapeutic agents.
Industry: Used in the production of pigments, ceramics, and as a fungicide in agriculture.
Mechanism of Action
The mechanism of action of copper(II) chloride hydroxide involves its ability to interact with biological molecules and generate reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to antimicrobial and antifungal effects. The compound can also interact with DNA, proteins, and enzymes, disrupting their normal functions and leading to cell death .
Comparison with Similar Compounds
Copper(II) chloride hydroxide is often compared with other copper compounds such as:
Copper(II) chloride (CuCl2): A blue-green solid used in various chemical applications.
Dicopper chloride trihydroxide (Cu2(OH)3Cl): A green crystalline solid used as a fungicide and nutritional supplement.
Uniqueness: Copper(II) chloride hydroxide is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to generate ROS and interact with biological molecules sets it apart from other copper compounds.
Conclusion
Copper(II) chloride hydroxide is a versatile compound with significant applications in various fields. Its unique properties and chemical reactivity make it an important compound for scientific research and industrial applications.
Properties
Molecular Formula |
ClCuHO |
|---|---|
Molecular Weight |
116.00 g/mol |
IUPAC Name |
copper;chloride;hydroxide |
InChI |
InChI=1S/ClH.Cu.H2O/h1H;;1H2/q;+2;/p-2 |
InChI Key |
VQSXKKXMSXGLBZ-UHFFFAOYSA-L |
Canonical SMILES |
[OH-].[Cl-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


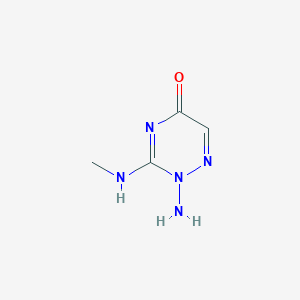
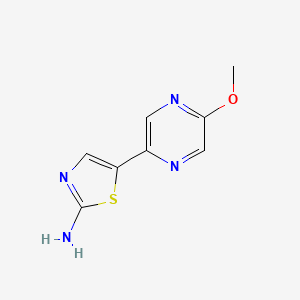
![1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane](/img/structure/B13108696.png)
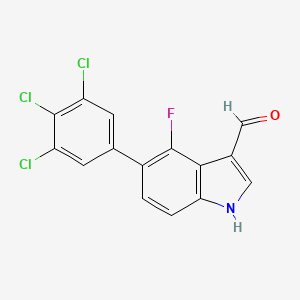
![[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione](/img/structure/B13108706.png)

![Racemic-(6R',7R')-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13108717.png)

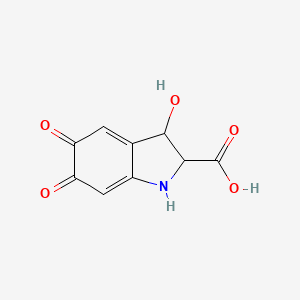
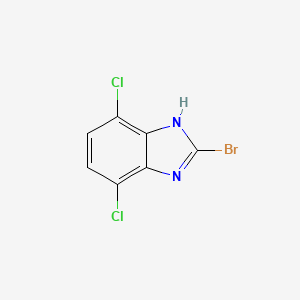
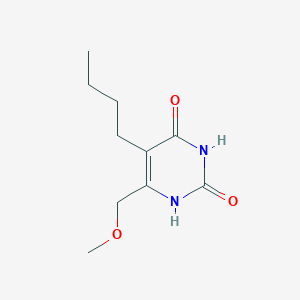
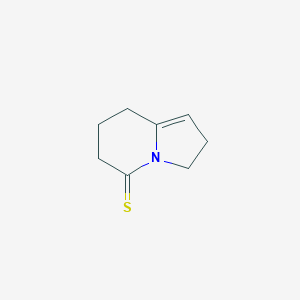
![8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13108751.png)
